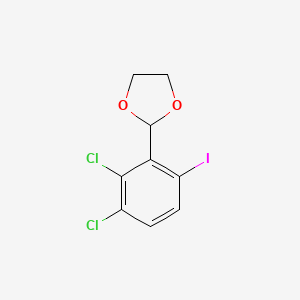

2-(2,3-Dichloro-6-iodophenyl)-1,3-dioxolane

Description

Properties

Molecular Formula |

C9H7Cl2IO2 |

|---|---|

Molecular Weight |

344.96 g/mol |

IUPAC Name |

2-(2,3-dichloro-6-iodophenyl)-1,3-dioxolane |

InChI |

InChI=1S/C9H7Cl2IO2/c10-5-1-2-6(12)7(8(5)11)9-13-3-4-14-9/h1-2,9H,3-4H2 |

InChI Key |

FCXSXXVHROCRLI-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=C(C=CC(=C2Cl)Cl)I |

Origin of Product |

United States |

Preparation Methods

Analytical Data and Characterization

The prepared 2-(2,3-Dichloro-6-iodophenyl)-1,3-dioxolane is typically characterized by:

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the dioxolane ring formation and aromatic substitution pattern.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the dichloro-iodo substitution.

- Infrared Spectroscopy (IR): Characteristic acetal C-O-C stretching bands.

- Melting Point (mp): Sharp melting point indicating purity.

Yields reported for similar halogenated dioxolanes typically range from 70% to 95%, depending on reaction optimization.

Mechanistic Insights and Research Discoveries

Recent research into halogenated aromatic dioxolanes reveals:

- Selective lithiation is crucial for regioselective iodination, particularly in multi-halogenated systems where competing sites exist.

- Acetal protection stabilizes reactive aldehyde intermediates, enabling multi-step functionalization without decomposition.

- Halogen bonding interactions in the solid state of iodinated dioxolanes influence crystal packing and may affect reactivity and material properties.

- Catalytic systems for halogenation and acetal formation have been optimized to improve yields and selectivity, including copper and palladium catalysis in related heterocyclic systems.

Summary Table of Preparation Methods

| Method Step | Key Reagents | Conditions | Yield (%) | Comments |

|---|---|---|---|---|

| Chlorination of aromatic ring | Sulfuryl chloride, N-chlorosuccinimide | 0–25°C, 2–4 h | 60–80 | Selective dichlorination |

| Lithiation of dioxolane-protected intermediate | n-Butyllithium, THF | −78°C, 1 h | — | Regioselective lithiation |

| Iodination | Iodine | −78°C, 1 h | 70–85 | Iodo substitution at lithio site |

| Acetal formation (dioxolane ring) | Ethylene glycol, acid catalyst | Reflux, 4–6 h | 85–95 | Protects aldehyde for further reactions |

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichloro-6-iodophenyl)-1,3-dioxolane can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.

Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(2,3-Dichloro-6-iodophenyl)-1,3-dioxolane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals or agrochemicals.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichloro-6-iodophenyl)-1,3-dioxolane depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring and halogen atoms can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-(2,3-Dichloro-6-iodophenyl)-1,3-dioxolane and related compounds:

Key Observations:

Halogen Diversity: The target compound’s iodine substituent distinguishes it from analogs with lighter halogens (Br, F).

Electronic Effects : Chlorine and iodine are electron-withdrawing groups, which may stabilize the dioxolane ring and influence the compound’s acidity or electrophilicity compared to hydroxyl or ester-bearing analogs .

Molecular Weight : The iodine atom contributes to a higher molecular weight (361.42 vs. ~280–286 for other analogs), which could impact solubility and pharmacokinetic properties in biological systems.

Biological Activity

The compound 2-(2,3-Dichloro-6-iodophenyl)-1,3-dioxolane is a member of the 1,3-dioxolane family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound through a review of relevant literature, including synthesis methods, biological assays, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of salicylaldehyde derivatives with diols under specific catalytic conditions. For example, the use of montmorillonite K10 as a catalyst has been reported to yield high purity and good yields of various dioxolane derivatives .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antibacterial Activity

Research indicates that compounds within the 1,3-dioxolane family exhibit significant antibacterial properties. For instance, a study demonstrated that various synthesized dioxolanes showed excellent activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 625 - 1250 |

| S. epidermidis | Significant | |

| E. faecalis | 625 | |

| P. aeruginosa | Perfect activity |

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against Candida albicans. The antifungal screening results indicated that most dioxolane derivatives exhibited significant antifungal activity, suggesting potential applications in treating fungal infections .

Case Studies

A notable study explored the structure-activity relationship (SAR) of various dioxolane derivatives. The findings highlighted that modifications in the substituents on the dioxolane ring significantly influence biological activity. For example, certain substituents enhanced both antibacterial and antifungal activities compared to their unsubstituted counterparts .

Another case study focused on the neuroprotective potential of dioxolanes in models of ischemia-reperfusion injury. The results indicated that some derivatives could mitigate neuronal damage and improve recovery outcomes in preclinical models .

Q & A

Basic: What are the key steps in synthesizing 2-(2,3-Dichloro-6-iodophenyl)-1,3-dioxolane, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves acid-catalyzed cyclization of a diol precursor with a carbonyl source (e.g., dimethoxypropane). For example, a related compound, (4R,5R)-4,5-bis-(2-iodophenyl)-1,3-dioxolane, was synthesized by reacting 1,2-bis-(2-iodophenyl)ethane-1,2-diol with dimethoxypropane in the presence of NEt₃ as a catalyst . Key steps include:

- Reagent Ratios : A 10:1 molar excess of dimethoxypropane to diol ensures complete cyclization.

- Catalyst Selection : Acidic conditions (e.g., NEt₃) promote efficient ring closure.

- Purification : Column chromatography or recrystallization (e.g., using CH₂Cl₂) is critical for isolating the pure product.

Optimization may involve adjusting reaction time (3–24 hours), temperature (room temperature to reflux), and catalyst loading to improve yield (>95% reported in some cases) .

Advanced: How do steric and electronic effects of the 2,3-dichloro-6-iodophenyl substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

The halogen substituents (Cl, I) introduce steric bulk and electron-withdrawing effects, which can:

- Modulate Electronic Density : The iodine atom facilitates oxidative addition in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while chlorine atoms stabilize intermediates via inductive effects.

- Steric Hindrance : The ortho-chloro groups may slow transmetallation steps, requiring bulky ligands (e.g., SPhos) to enhance efficiency .

Experimental validation could involve comparing reaction rates with analogs lacking chlorine substituents. Computational studies (DFT) may further quantify steric/electronic contributions .

Basic: What analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₉H₆Cl₂IO₂). Isotopic patterns for Cl (3:1 for two Cl) and I (monoisotopic) aid identification .

Advanced: How can contradictions in reported yields or reactivity be systematically analyzed?

Methodological Answer:

Contradictions often arise from:

- Impurity Profiles : Trace solvents (e.g., residual CH₂Cl₂) may inhibit reactions. Use TLC or GC-MS to assess purity .

- Catalyst Deactivation : Halogens (Cl, I) can poison metal catalysts. Compare catalytic systems (e.g., Pd/C vs. Pd(OAc)₂) and monitor catalyst turnover via ICP-OES .

- Reaction Monitoring : In situ techniques (e.g., FTIR or Raman spectroscopy) track intermediate formation and identify bottlenecks .

Basic: What safety protocols are recommended for handling this compound given its halogenated structure?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles are mandatory. Use a fume hood to avoid inhalation .

- Waste Disposal : Halogenated waste must be segregated and treated via incineration or specialized chemical disposal services to prevent environmental release .

- Emergency Procedures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent toxic gas formation .

Advanced: How does the compound’s structure impact its potential as a chiral ligand or building block for functional materials?

Methodological Answer:

- Chiral Ligands : The dioxolane ring and iodine substituent create a rigid, chiral environment. Test enantioselectivity in asymmetric catalysis (e.g., allylic alkylation) using Pd or Rh complexes .

- Polymer Chemistry : The dioxolane moiety can undergo ring-opening polymerization. Investigate cationic initiators (e.g., BF₃·OEt₂) to form polyethers with halogenated side chains for conductive materials .

Basic: What solvents and conditions stabilize this compound during storage?

Methodological Answer:

- Solvent Choice : Store in anhydrous CH₂Cl₂ or THF under inert gas (N₂/Ar) to prevent hydrolysis .

- Temperature : –20°C in amber vials minimizes thermal degradation and light-induced radical reactions .

Advanced: Can computational methods predict the compound’s reactivity in novel reaction pathways?

Methodological Answer:

Yes. Use DFT calculations (e.g., Gaussian 16) to:

- Map potential energy surfaces for ring-opening reactions.

- Simulate transition states for nucleophilic attacks on the dioxolane ring.

Validate predictions experimentally via kinetic isotope effects (KIEs) or Hammett plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.